Imidazo[1,2-a]pyridine
CAS No.: 274-76-0
Cat. No.: VC21132021
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol
* For research use only. Not for human or veterinary use.
![Imidazo[1,2-a]pyridine - 274-76-0](/images/no_structure.jpg)
Specification
CAS No. | 274-76-0 |
---|---|
Molecular Formula | C7H6N2 |
Molecular Weight | 118.14 g/mol |
IUPAC Name | imidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C7H6N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H |
Standard InChI Key | UTCSSFWDNNEEBH-UHFFFAOYSA-N |
SMILES | C1=CC2=NC=CN2C=C1 |
Canonical SMILES | C1=CC2=NC=CN2C=C1 |
Introduction
Chemical Structure and Properties
Imidazo[1,2-a]pyridine consists of a fused ring system where an imidazole ring is connected to a pyridine ring through the nitrogen and carbon atoms. This arrangement creates a planar bicyclic structure with distinct electronic properties that contribute to its chemical reactivity and biological activities.
Structural Features
The core structure of imidazo[1,2-a]pyridine features a nitrogen atom at position 1, which serves as the bridgehead connecting the imidazole and pyridine rings. This arrangement results in a partially aromatic system with a unique electron distribution that influences its chemical behavior and interactions with biological targets. The planarity of the molecule facilitates its binding to various receptors and enzymes, contributing to its diverse pharmacological activities .
Physical and Chemical Properties
Imidazo[1,2-a]pyridine exhibits distinctive physical and chemical properties that are summarized in Table 1. The compound is normally a yellow to brown or dark green clear liquid at room temperature with specific storage requirements due to its sensitivity to light and air .
Table 1: Physical and Chemical Properties of Imidazo[1,2-a]pyridine
Property | Value |
---|---|
Molecular Formula | C₇H₆N₂ |
Molecular Weight | 118.14 g/mol |
Physical State (20°C) | Yellow to brown to dark green clear liquid |
Boiling Point | 98°C at 3 mmHg |
Specific Gravity (20/20) | 1.17 |
Refractive Index | 1.63 |
Maximum Absorption Wavelength | 297 nm (in EtOH) |
Storage Conditions | Room temperature (cool, dark place <15°C) |
Special Handling | Store under inert gas; light and air sensitive |
CAS Registry Number | 274-76-0 |
The compound's reactivity is primarily attributed to the nitrogen atoms and the aromatic system, which can participate in various chemical transformations. The imidazole portion contributes to the compound's basic character, while the pyridine ring introduces additional reactivity patterns. This chemical versatility makes imidazo[1,2-a]pyridine an excellent scaffold for derivatization and pharmaceutical development .
Synthesis Methods
Multiple synthetic approaches have been developed to efficiently produce imidazo[1,2-a]pyridine and its derivatives. These methods vary in complexity, yield, and applicability to different substitution patterns. The continuous refinement of these synthetic routes has significantly contributed to the expansion of the imidazo[1,2-a]pyridine chemical space available for pharmaceutical research.
Classical Synthesis Approaches
Synthesis Method | Starting Materials | Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|---|
Condensation | 2-Aminopyridines + α-haloketones | Basic media, ambient temperature | 60-85% | Simple, versatile, mild conditions | Limited functional group tolerance |
Copper-promoted Cyclization | Acetylene + Substituted 2-aminopyridines | Copper complex, oxidative conditions | Up to 92% | High yield, environmentally friendly | Requires specialized reagents |
Multicomponent Reactions | Various components including amines and carbonyl compounds | One-pot conditions, often catalyzed | 70-90% | Efficiency, atom economy | Complex product mixtures possible |
Oxidative Coupling | Various substrates depending on specific reaction | Oxidizing agents, often metal-catalyzed | 65-85% | Functional group compatibility | May require harsh conditions |
Biological Activities
Imidazo[1,2-a]pyridine derivatives exhibit an extraordinarily wide range of biological activities, making them valuable scaffolds in drug discovery. Their diverse pharmacological properties have been extensively documented through various scientific studies, highlighting their potential in addressing multiple therapeutic areas.
Antimicrobial Activities
Imidazo[1,2-a]pyridine derivatives have demonstrated significant antimicrobial properties against various pathogens. Particularly noteworthy are the imidazo[1,2-a]pyridine-3-carboxamides developed by Moraski and colleagues, which have emerged as highly potent antimycobacterial agents effective against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains . This research has opened promising avenues for developing novel treatments for tuberculosis, a disease that continues to present significant global health challenges.
Central Nervous System Activities
The interaction of imidazo[1,2-a]pyridine derivatives with GABA receptors has led to their application in treating various central nervous system disorders. Some derivatives function as GABA-A and benzodiazepine receptor agonists, exhibiting anxiolytic, sedative, and hypnotic properties. These activities form the basis for drugs such as zolpidem, which is widely used in the treatment of insomnia .
Other Pharmacological Activities
Beyond antimicrobial and CNS activities, imidazo[1,2-a]pyridine derivatives demonstrate a remarkably diverse range of pharmacological properties, as summarized in Table 3 .
Table 3: Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives
Biological Activity | Mechanism/Target | Potential Applications |
---|---|---|
Antiulcer | Proton pump inhibition | Gastric ulcer treatment |
Anticonvulsant | Ion channel modulation | Epilepsy management |
Antiprotozoal | Multiple mechanisms | Treatment of parasitic diseases |
Anthelmintic | Neuromuscular disruption in parasites | Worm infestations treatment |
Antifungal | Cell membrane disruption | Fungal infection treatment |
Antibacterial | Multiple targets including DNA gyrase | Bacterial infection treatment |
Analgesic | Pain pathway modulation | Pain management |
Antiviral | Viral enzyme inhibition | Treatment of viral infections |
Anticancer | Multiple mechanisms including kinase inhibition | Various cancer therapies |
Anti-inflammatory | Cytokine inhibition | Inflammatory disease treatment |
Antituberculosis | Mycobacterial enzyme inhibition | Tuberculosis treatment |
Enzyme inhibition | AChE and BChE inhibition | Potential in Alzheimer's disease |
Medicinal Applications
The diverse biological activities of imidazo[1,2-a]pyridine derivatives have led to their successful application in various therapeutic areas. Several drugs containing the imidazo[1,2-a]pyridine scaffold have received clinical approval and are currently in use for treating different medical conditions.
Marketed Drugs
Multiple pharmaceuticals based on the imidazo[1,2-a]pyridine scaffold have been developed and marketed for various therapeutic applications. Notable examples include zolpidem (insomnia treatment), alpidem (anxiolytic), olprinone (cardiotonic agent), zolimidine (antiulcer), and necopidem (sedative-hypnotic) . These medications highlight the clinical significance of imidazo[1,2-a]pyridine derivatives and their established safety and efficacy profiles.
Therapeutic Areas
The clinical applications of imidazo[1,2-a]pyridine derivatives span multiple therapeutic areas, reflecting their diverse pharmacological activities. Key therapeutic areas include:
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Sleep disorders: Imidazo[1,2-a]pyridine-based hypnotics like zolpidem are widely prescribed for insomnia treatment.
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Cardiovascular diseases: Compounds such as olprinone are used as cardiotonic agents for heart and circulatory failures .
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Gastrointestinal disorders: Derivatives like zolimidine have been employed as antiulcer agents.
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Infectious diseases: Various derivatives show promise as antibacterial, antiviral, and antimycobacterial agents .
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Neurological disorders: Some derivatives exhibit potential in treating conditions like epilepsy and anxiety.
Structure-Activity Relationships
Understanding the relationship between the structural features of imidazo[1,2-a]pyridine derivatives and their biological activities is crucial for designing more effective and selective therapeutic agents. Research has revealed several key structure-activity relationships (SAR) that guide the rational design of new derivatives.
Key Structural Determinants of Activity
Current Research and Future Directions
Research on imidazo[1,2-a]pyridine derivatives continues to evolve, with current efforts focused on developing more selective compounds, exploring new biological activities, and improving synthetic methodologies. These ongoing investigations promise to further expand the therapeutic potential of this versatile scaffold.
Development of Novel Derivatives
Current research emphasizes the design and synthesis of novel imidazo[1,2-a]pyridine derivatives with enhanced selectivity and potency for specific targets. For example, researchers are developing derivatives that selectively target specific enzymes or receptors implicated in various diseases, aiming to minimize off-target effects while maximizing therapeutic benefits.
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